molecular formula C14H8ClF3N2O3 B5874508 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide CAS No. 34490-01-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide

Cat. No.: B5874508
CAS No.: 34490-01-2
M. Wt: 344.67 g/mol
InChI Key: FQQFRROFIDZWHY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide, also known as TFB-TNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide involves the binding of this compound to specific sites on proteins, resulting in changes in the fluorescence of this compound. This fluorescence change can be used to monitor changes in the conformation of the protein, as well as to identify protein-protein interactions and study enzyme kinetics.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, by binding to specific sites on these enzymes. Additionally, this compound has been shown to induce changes in the conformation of proteins, which can affect their function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide in lab experiments is its high sensitivity, which allows for the detection of small changes in protein conformation and enzyme activity. Additionally, this compound is a relatively inexpensive compound, making it an accessible tool for researchers. However, one limitation of this compound is its specificity, as this compound only binds to specific sites on proteins and may not be suitable for all research applications.

Future Directions

There are many potential future directions for research involving N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, this compound could be used in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease, to better understand the mechanisms behind these diseases and develop new therapies. Finally, this compound could be used in the development of new drugs that target specific proteins, potentially leading to the development of more effective and targeted therapies for a variety of diseases.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide is a multi-step process that involves the reaction of 2-nitrobenzoyl chloride with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been optimized to produce high yields of this compound with high purity, making it a reliable method for the production of this compound.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and protein folding. This compound has been shown to bind to specific sites on proteins, allowing for the identification of protein-protein interactions and the study of enzyme kinetics. Additionally, this compound has been used to monitor protein folding, as changes in the fluorescence of this compound can indicate changes in the conformation of the protein.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-10-6-5-8(14(16,17)18)7-11(10)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQFRROFIDZWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206371
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34490-01-2
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34490-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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